![molecular formula C32H30O4 B14135060 2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and tetrahydropyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) typically involves multiple steps. One common method includes the reaction of 2,5-dibromoterephthalic acid with phenylacetylene under Sonogashira coupling conditions to form 2,5-bis(phenylethynyl)terephthalic acid. This intermediate is then reacted with tetrahydropyran-2-ol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tetrahydropyran rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) involves its interaction with molecular targets through its phenylethynyl and tetrahydropyran groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-furan): Similar structure but with furan rings instead of tetrahydropyran rings.
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-thiopyran): Contains thiopyran rings instead of tetrahydropyran rings.
Uniqueness
The uniqueness of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) lies in its combination of phenylethynyl groups and tetrahydropyran rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C32H30O4 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-[4-(oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-11-25(12-4-1)17-19-27-23-30(36-32-16-8-10-22-34-32)28(20-18-26-13-5-2-6-14-26)24-29(27)35-31-15-7-9-21-33-31/h1-6,11-14,23-24,31-32H,7-10,15-16,21-22H2 |
InChI-Schlüssel |
FCSDYECDNJLWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2C#CC3=CC=CC=C3)OC4CCCCO4)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
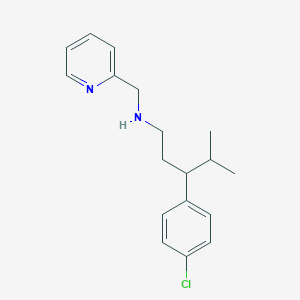
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

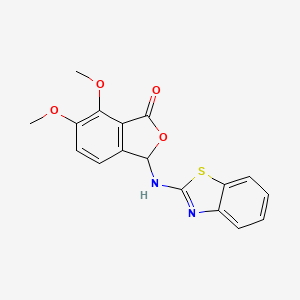
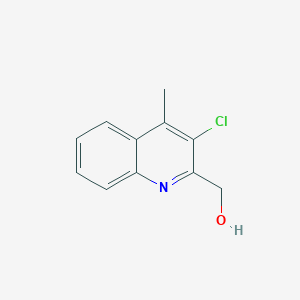
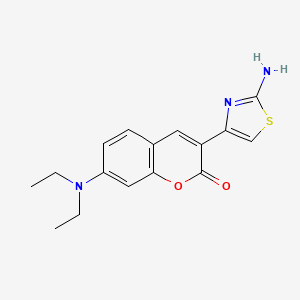

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

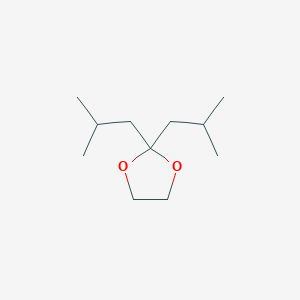

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
